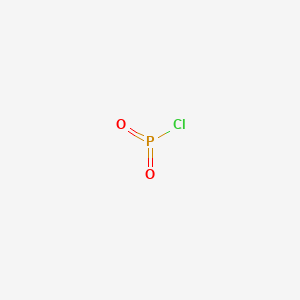
3,4-DICHLOROBENZYLZINCCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DICHLOROBENZYLZINCCHLORIDE is a chemical compound with the molecular formula C7H5Cl3Zn. This compound is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 2 positions, and a methanidyl group is attached at the 4 position. The presence of zinc chloride in the compound adds to its unique chemical properties.
Métodos De Preparación
The synthesis of 3,4-DICHLOROBENZYLZINCCHLORIDE involves several steps. One common method includes the chlorination of benzene derivatives under specific reaction conditions. For instance, the chlorination of 2,6-dichlorotoluene with chlorine in the presence of phosphorus pentachloride and light can yield 2,6-dichlorobenzyl chloride . This intermediate can then be reacted with zinc chloride to form the desired compound. Industrial production methods often involve similar chlorination reactions, followed by purification steps to isolate the final product.
Análisis De Reacciones Químicas
3,4-DICHLOROBENZYLZINCCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common reagents used in these reactions include halogens, metal catalysts, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-DICHLOROBENZYLZINCCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-DICHLOROBENZYLZINCCHLORIDE involves its interaction with molecular targets and pathways. Zinc ions play a crucial role in various biochemical processes, including enzyme catalysis and regulation of protein function . The compound’s effects are mediated through its ability to bind to specific proteins and enzymes, influencing their activity and stability.
Comparación Con Compuestos Similares
3,4-DICHLOROBENZYLZINCCHLORIDE can be compared with other benzene derivatives and zinc-containing compounds:
2,4-Dichlorobenzyl chloride: Similar in structure but lacks the zinc component.
Zinc chloride: A simple zinc salt without the benzene ring.
2,4,6-Trimethylbenzene: Another benzene derivative with different substituents.
The uniqueness of this compound lies in its combination of benzene, chlorine, and zinc, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H5Cl3Zn |
|---|---|
Peso molecular |
260.8 g/mol |
Nombre IUPAC |
zinc;1,2-dichloro-4-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
AVZKZESMSMOMSH-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC(=C(C=C1)Cl)Cl.[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1h-Pyrazole-3-carboxamide,4-[3-(hydroxymethyl)phenyl]-1-[(4-methoxyphenyl)methyl]-n-phenyl-](/img/structure/B8492940.png)
![1,1-dimethylethyl [(1R)-1-(3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B8492948.png)


![N-[2-(3-Amino-4-methoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B8492969.png)

![1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, potassium salt (1:1)](/img/structure/B8492978.png)




